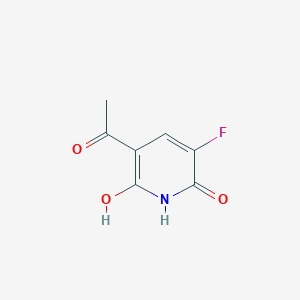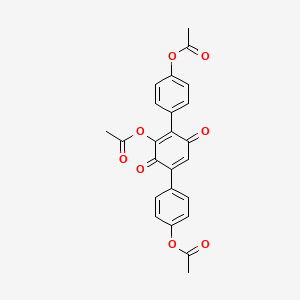
2-Amino-5-ethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-ethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a sulfonamide group (-SO2NH2)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylbenzenesulfonamide typically involves the sulfonation of 2-Amino-5-ethylbenzene followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 2-Amino-5-ethylbenzene with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H).
Conversion to Sulfonamide: Treating the resulting sulfonic acid with ammonia (NH3) or an amine to form the sulfonamide group (-SO2NH2).
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: 2-Amino-5-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron (Fe) are used for bromination reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Amino-5-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
類似化合物との比較
2-Aminobenzenesulfonamide: Lacks the ethyl group, making it less hydrophobic.
4-Amino-5-ethylbenzenesulfonamide: The amino group is positioned differently, affecting its reactivity.
2-Amino-5-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group, altering its steric properties.
Uniqueness: 2-Amino-5-ethylbenzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which influences its chemical reactivity and biological activity. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in enzymes and receptors.
特性
CAS番号 |
616224-76-1 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
2-amino-5-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)8(5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
InChIキー |
IAYDHFBAELRENN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


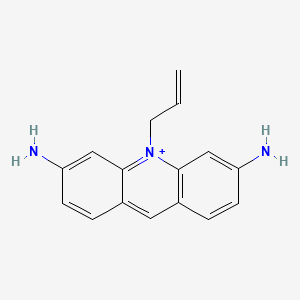
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
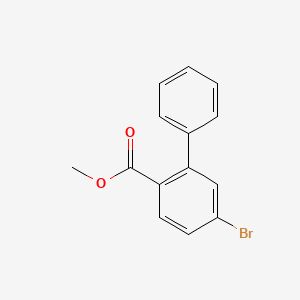
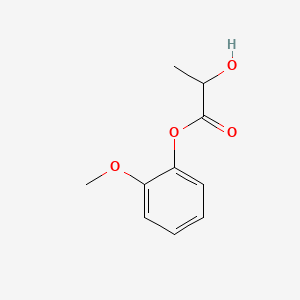
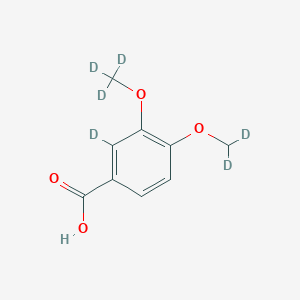
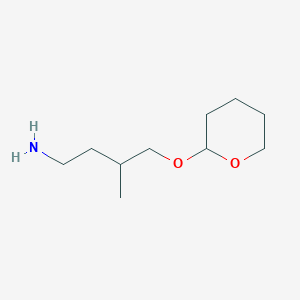
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)


![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
